molecular formula C9H13F3N2O B1469147 1,1,1-trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol CAS No. 1340076-39-2

1,1,1-trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B1469147
CAS No.: 1340076-39-2
M. Wt: 222.21 g/mol
InChI Key: FVLPUKZPQPBLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol is a fluorinated organic compound that features a trifluoromethyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of a trifluoromethylated precursor with a pyrazole derivative. One common method includes the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride . The reaction conditions often involve the use of a base and a solvent such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

1,1,1-Trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol has several scientific research applications:

Properties

IUPAC Name

1,1,1-trifluoro-3-(3,4,5-trimethylpyrazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O/c1-5-6(2)13-14(7(5)3)4-8(15)9(10,11)12/h8,15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLPUKZPQPBLSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC(C(F)(F)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1,1,1-trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol
Reactant of Route 3
1,1,1-trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
1,1,1-trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol
Reactant of Route 5
1,1,1-trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol
Reactant of Route 6
1,1,1-trifluoro-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.